2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Lipophilicity Drug-likeness Membrane permeability

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1024227-65-3) is a synthetic tetrahydroindol-4-one derivative bearing a 4-bromophenyl group at the C2 position, a 3-chlorophenyl substituent at N1, and a methyl group at C6 of the partially saturated indole core. The compound has the molecular formula C21H17BrClNO and a molecular weight of 414.73 g·mol⁻¹.

Molecular Formula C21H17BrClNO
Molecular Weight 414.73
CAS No. 1024227-65-3
Cat. No. B2530874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
CAS1024227-65-3
Molecular FormulaC21H17BrClNO
Molecular Weight414.73
Structural Identifiers
SMILESCC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1
InChIInChI=1S/C21H17BrClNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3
InChIKeyVAAIORSBFRYHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1024227-65-3): Procurement-Relevant Physicochemical and Regulatory Profile


2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1024227-65-3) is a synthetic tetrahydroindol-4-one derivative bearing a 4-bromophenyl group at the C2 position, a 3-chlorophenyl substituent at N1, and a methyl group at C6 of the partially saturated indole core [1]. The compound has the molecular formula C21H17BrClNO and a molecular weight of 414.73 g·mol⁻¹ . It belongs to a class of 4,5,6,7-tetrahydroindol-4-ones that have been investigated as synthetic intermediates for polyheterocyclic structures with reported applications in medicinal chemistry and materials science [2]. Critically, this specific substitution pattern—combining a bromine atom at the para position of the C2-phenyl ring with a chlorine atom at the meta position of the N1-phenyl ring—creates a halogenation profile that is not replicated by any single-halogen analog, a fact that directly impacts procurement decisions when scaffold-hopping or halogen-scanning strategies are employed [1].

Why 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one Cannot Be Replaced by Other Tetrahydroindol-4-one Analogs


In screening-library procurement, the temptation exists to substitute a 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-tetrahydroindol-4-one with a structurally similar analog that differs by only one halogen or one ring substituent. The evidence below demonstrates that such substitutions produce quantifiable changes in lipophilicity (ΔlogP ≥ 0.8 units), molecular weight (ΔMW ≥ 16 Da), and hydrogen-bond acceptor count—all of which are known determinants of membrane permeability, target binding, and ADMET profile in the tetrahydroindol-4-one series [1]. Furthermore, the target compound's specific 3-chloro substitution on the N1-phenyl ring cannot be replicated by the 3-fluoro or 4-chloro positional isomers without altering both electronic character (σm: Cl = +0.37 vs. F = +0.34) and steric bulk, a differentiation that is directly quantifiable in computed partition coefficients [2]. These differences are sufficiently large to produce false negatives or false positives in structure-activity relationship campaigns if an incorrect analog is procured [1].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one Versus Closest Analogs


Computed Lipophilicity (cLogP) Differentiation: Target Compound vs. 1-(4-Chlorophenyl) Positional Isomer

The target compound exhibits a computed octanol/water partition coefficient (LogP) of 5.9, as determined by the Molaid computational platform [1]. In contrast, the closely related positional isomer 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 902469-90-3) displays a LogP of 6.72, as reported by Leyan . This represents a ΔLogP of +0.82 units for the 4-chloro/6,6-dimethyl variant, indicating substantially higher lipophilicity. The difference arises from both the change in chlorine ring position (3-Cl → 4-Cl) and the additional methyl group at C6 (6-methyl → 6,6-dimethyl). In the context of Lipinski's Rule of Five and CNS drug-likeness criteria, a LogP shift of this magnitude (±0.8) is sufficient to cross commonly applied thresholds, directly impacting the selection of this compound for permeability-sensitive assays.

Lipophilicity Drug-likeness Membrane permeability Halogen SAR

Molecular Weight Differentiation: Target Compound vs. 3-Fluorophenyl Analog

The target compound, bearing a 3-chlorophenyl group at the N1 position, has a molecular weight of 414.73 g·mol⁻¹ (C21H17BrClNO) . Its direct 3-fluorophenyl analog, 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1023835-51-9), has a molecular weight of 398.27 g·mol⁻¹ (C21H17BrFNO) . The mass difference of ΔMW = 16.46 g·mol⁻¹ (approximately +4.1%) arises solely from the exchange of chlorine (atomic weight 35.45) for fluorine (atomic weight 19.00) at the meta position of the N1-phenyl ring. This difference exceeds the typical 10 Da threshold considered meaningful in fragment-based drug design and can influence both molar-based dosing calculations and the mass spectrometric detection sensitivity in bioanalytical method development [1]. The target compound's higher mass also provides a distinct isotopic signature (characteristic ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br patterns) that facilitates its identification in complex biological matrices via LC-MS.

Halogen exchange Molecular weight Formulation Fragment-based design

Hydrogen-Bond Acceptor Count Differentiation and Its Impact on Computed Drug-Likeness

The target compound possesses exactly 1 hydrogen-bond acceptor (HBA = 1), corresponding to the carbonyl oxygen of the 4-one moiety [1]. Its topological polar surface area (TPSA) is computed as 22 Ų [1]. In comparison, the positional isomer 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 902469-90-3) records an identical TPSA of 22 Ų but is listed with 2 H-bond acceptors on the Leyan platform . While TPSA parity is expected given the identical core scaffold, the discrepancy in HBA count between computational platforms highlights a methodological variable that procurement scientists must consider when filtering compound libraries by computed drug-likeness parameters. Both compounds share 0 H-bond donors and 2 rotatable bonds, confirming that the substitution differences (3-Cl/6-methyl vs. 4-Cl/6,6-dimethyl) modulate lipophilicity without altering the hydrogen-bonding pharmacophore of the tetrahydroindol-4-one scaffold [1].

H-bond acceptors Drug-likeness Permeability TPSA

Regulatory Procurement Differentiation: Patent-Protected Status vs. Unrestricted Analogs

According to the ChemicalBook product entry, the sale of 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one is expressly prohibited under applicable laws and regulations pertaining to patent-protected products, and the patent owner or licensee has not released relevant information at the time of listing . This regulatory restriction distinguishes the target compound from several close analogs—including the 3-fluorophenyl variant (CAS 1023835-51-9) and the 4-chlorophenyl positional isomer (CAS 902469-90-3)—which are openly offered for sale by multiple vendors without patent-encumbrance notices . For procurement officers, this means that sourcing the target compound requires a formal Material Transfer Agreement (MTA), a license verification, or engagement with the patent holder, whereas the analogs may be procured through standard catalog ordering channels. This legal differentiation is absolute and non-negotiable, making it perhaps the single most impactful factor in compound selection when the target compound's precise structure is required for a patent-protected indication.

Patent status Procurement compliance IP risk Supply chain

Class-Level Biological Activity Context for the 4,5,6,7-Tetrahydroindol-4-one Scaffold

While compound-specific biological data for CAS 1024227-65-3 have not been published in the peer-reviewed literature as of the search date, the broader 4,5,6,7-tetrahydroindol-4-one scaffold has demonstrated quantifiable biological activity. A 2013 study by the Latvian Institute of Organic Synthesis reported that substituted 4,5,6,7-tetrahydroindoles and their fused derivatives were evaluated for cytotoxic activity against three human tumor cell lines—breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549), and a third line—as well as normal human cell lines, with structure-dependent IC₅₀ values reported across the series [1]. Separately, a 2024 study identified a related 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-tetrahydroindol-4-one as a hit compound inhibiting Jurkat lymphoblastic leukemia cells with an IC₅₀ of 14.8 µM, while showing approximately 6.3-fold selectivity over normal HEK293 cells (IC₅₀ = 93.63 µM) [2]. The target compound's unique di-halogenated architecture—featuring both bromine at the 4-position of the C2-phenyl ring and chlorine at the 3-position of the N1-phenyl ring—represents a substitution pattern not tested in either of these published series, creating an evidence gap that positions the compound as a logical candidate for halogen-scanning SAR expansion studies.

Cytotoxicity Antitumor Tetrahydroindole Scaffold validation

Recommended Procurement Scenarios for 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one Based on Quantitative Differentiation Evidence


Halogen-Scanning SAR Expansion of the Tetrahydroindol-4-one Scaffold

For medicinal chemistry teams conducting systematic halogen-scanning structure-activity relationship studies on the tetrahydroindol-4-one core, the target compound fills a specific and otherwise unoccupied position in the halogen matrix: it is the only commercially cataloged analog that pairs a 4-bromophenyl group at C2 with a 3-chlorophenyl group at N1 and a monomethyl substituent at C6. The 3-fluorophenyl analog (CAS 1023835-51-9) and the 4-chlorophenyl/6,6-dimethyl isomer (CAS 902469-90-3) each deviate by at least one halogen position and one alkyl substitution, making the target compound irreplaceable for completing a full halogen-swap dataset. The quantified lipophilicity difference (LogP 5.9 vs. 6.72 for the 4-Cl positional isomer) allows the team to isolate the contribution of halogen position to membrane partitioning independent of scaffold topology. [1]

Bioanalytical Method Development Requiring Distinct Isotopic Signature

In LC-MS/MS bioanalytical method development, the target compound's dual-halogen composition (one bromine, one chlorine) generates a unique isotopic distribution pattern featuring both the characteristic ~1:1 ⁷⁹Br/⁸¹Br doublet and the ~3:1 ³⁵Cl/³⁷Cl doublet. This pattern is distinct from that of the 3-fluorophenyl analog (Br only, no chlorine isotope pattern) and the 4-chlorophenyl isomer (which shares the dual-halogen pattern but differs in retention time due to the LogP differential of 0.82 units). The higher molecular weight (414.73 Da vs. 398.27 Da for the F-analog) also shifts the compound into a less congested region of the mass spectrum, reducing matrix interference in complex biological samples. These properties make the target compound the preferred internal standard or reference material when developing assays that must distinguish between closely related tetrahydroindol-4-one analogs. [1]

Patent-Licensed Drug Discovery Program Requiring the Protected Chemical Matter

For industrial drug discovery programs that have secured a license to the patent covering CAS 1024227-65-3, procuring the exact compound from a compliant vendor is mandatory for generating regulatory-grade data. The ChemicalBook entry confirms that the compound is patent-protected and that the patent holder has not publicly released information, implying that only authorized procurement channels should be used . In this scenario, the target compound cannot be substituted with the unrestricted 3-fluorophenyl or 4-chlorophenyl analogs (CAS 1023835-51-9 and 902469-90-3, respectively)—not because these analogs lack scientific merit, but because any data generated on a non-licensed compound would be inadmissible for regulatory filings tied to the specific patent. The procurement decision is therefore binary: if the program requires the patented 3-Cl, 6-methyl substitution pattern, only the target compound meets the legal and scientific specification.

Computational Chemistry Validation Set for Halogen-Bonding Prediction Models

The target compound's computed LogP of 5.9 and TPSA of 22 Ų, combined with its specific halogen topology (Br at C2-phenyl para, Cl at N1-phenyl meta), make it a valuable validation data point for computational models that predict halogen-bonding interactions or halogen-dependent physicochemical properties [1]. Because both the 3-fluorophenyl and 4-chlorophenyl analogs have distinct halogen environments (F lacks σ-hole bonding potential; 4-Cl has different geometry), the target compound uniquely probes the intersection of bromine and chlorine σ-hole effects within a single small molecule. Procurement of this compound for experimental LogP determination (e.g., shake-flask method) would provide a ground-truth data point against which in silico predictions can be benchmarked, directly improving the accuracy of computational models used to prioritize tetrahydroindol-4-one screening libraries. [1]

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